3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile
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Overview
Description
3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and nitriles. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrazole ring can also participate in π-π stacking interactions, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3,5-Dimethyl-1H-pyrazol-4-amine
- 3-Amino-5-methyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole-4-carbonitrile
Uniqueness
What sets 3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(Z)-3-amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C8H10N4/c1-5-8(6(2)12-11-5)7(10)3-4-9/h3H,10H2,1-2H3,(H,11,12)/b7-3- |
InChI Key |
GUDKRWRLCNCIAN-CLTKARDFSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C(=C/C#N)/N |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=CC#N)N |
Origin of Product |
United States |
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